3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Nicotinic Acetylcholine Receptor Fragment-Based Drug Discovery Ligand-Gated Ion Channel

3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 902836-46-8), with molecular formula C₇H₁₁N₃O and molecular weight 153.18 g/mol, is a heterocyclic small molecule combining a 1,2,4-oxadiazole ring with a pyrrolidine moiety at the 3-position. The 1,2,4-oxadiazole core is recognized as a stable bioisostere for ester and amide functionalities, often employed to improve metabolic stability and modulate physicochemical properties of lead compounds.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 902836-46-8
Cat. No. B1418027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS902836-46-8
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2CCNC2
InChIInChI=1S/C7H11N3O/c1-5-9-7(11-10-5)6-2-3-8-4-6/h6,8H,2-4H2,1H3
InChIKeyAMTJXKSIHPLYQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 902836-46-8): Procurement Guide for a Privileged Pyrrolidine-Oxadiazole Scaffold in Drug Discovery


3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 902836-46-8), with molecular formula C₇H₁₁N₃O and molecular weight 153.18 g/mol, is a heterocyclic small molecule combining a 1,2,4-oxadiazole ring with a pyrrolidine moiety at the 3-position . The 1,2,4-oxadiazole core is recognized as a stable bioisostere for ester and amide functionalities, often employed to improve metabolic stability and modulate physicochemical properties of lead compounds . Commercially, the compound is available from multiple vendors as a free base in purities of 95% to ≥98% and as a hydrochloride salt (CAS 1121057-52-0) for enhanced aqueous solubility .

Why 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 902836-46-8) Cannot Be Arbitrarily Substituted with a Generic Pyrrolidine-Oxadiazole Analog


Substitution at the pyrrolidine attachment position (C3 vs. C2) and the oxadiazole substitution pattern (methyl at C3) critically dictate both physicochemical properties and biological target engagement profiles. Comparative analysis shows that shifting the pyrrolidine from the 3-position (target compound) to the 2-position (e.g., (S)-3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole) alters the spatial orientation of the basic nitrogen, directly impacting binding to targets such as nicotinic acetylcholine receptors [1]. Furthermore, replacement of the 3-methyl group with bulkier or polar substituents results in logP shifts exceeding 1.0 units, dramatically altering membrane permeability and off-target promiscuity . Generic substitution without considering these specific regioisomeric and substituent-driven SAR differences introduces uncontrolled variability in both ADME and pharmacodynamic outcomes, rendering inter-study reproducibility and lead optimization efforts unreliable.

Quantitative Differentiation Evidence for 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 902836-46-8) Versus Closest Structural Analogs


Regioisomeric Binding Discrimination: 3-Pyrrolidinyl vs. 2-Pyrrolidinyl Orientation Alters nAChR Functional Potency

The target compound's pyrrolidine attachment at the 3-position of the oxadiazole ring directs the basic amine into a specific spatial orientation distinct from the 2-pyrrolidinyl regioisomer. In functional assays at the human nicotinic acetylcholine receptor (nAChR) subtype TE671 (muscle), the 3-pyrrolidinyl orientation of 3-methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole yields an EC50 of 30 μM [1]. By comparison, the 2-pyrrolidinyl regioisomer (S)-3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole (CAS 343246-61-7) and related 2-substituted analogs exhibit different activity profiles in the same target class due to altered nitrogen positioning, though direct head-to-head EC50 data are not publicly disclosed [2].

Nicotinic Acetylcholine Receptor Fragment-Based Drug Discovery Ligand-Gated Ion Channel

LogP-Driven Permeability Differentiation: 3-Methyl Substituent Minimizes Lipophilicity Compared to Bulkier 5-Substituted Analogs

The 3-methyl substitution on the oxadiazole ring of the target compound yields a calculated logP of 0.7837 [1], positioning it within the optimal range for CNS drug-like properties. Replacement of the 3-methyl group with a benzyl substituent (5-benzyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole) increases logP to approximately 1.2, while the free base of the hydrochloride salt (CAS 1121057-52-0) exhibits logP of 1.5857 [2]. This >0.8 logP differential corresponds to a predicted ~6-fold increase in membrane partitioning for the benzyl analog, which may alter off-target binding and clearance profiles .

Lipophilicity Optimization ADME Prediction Fragment-Based Lead Design

Polar Surface Area Constraint: PSA of 50.95 Ų Maintains CNS Permeability Potential Unlike More Polar Oxadiazole Derivatives

The target compound exhibits a calculated polar surface area (PSA) of 50.95 Ų [1]. This value falls within the established threshold for passive blood-brain barrier permeability (typically <70–90 Ų for CNS drugs). In contrast, many 1,2,4-oxadiazole derivatives bearing additional hydrogen bond donors or acceptors (e.g., 5-cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, 3-(pyrrolidin-3-yl)-4H-1,2,4-oxadiazol-5-one) exhibit elevated PSA due to carbonyl or additional heteroatoms, which reduces their CNS penetration probability .

Blood-Brain Barrier Permeability CNS Drug Design Fragment-Based Screening

Commercial Form Flexibility: Free Base (CAS 902836-46-8) vs. Hydrochloride Salt (CAS 1121057-52-0) for Divergent Solubility and Reactivity Requirements

The target compound is available as both a free base (CAS 902836-46-8) and a hydrochloride salt (CAS 1121057-52-0) from multiple vendors . The free base exhibits a calculated logP of 0.7837, while the hydrochloride salt has logP of 1.5857 [1], reflecting protonation of the pyrrolidine nitrogen. The free base is preferred for organic reactions (e.g., alkylation, amide coupling) where the unprotonated amine serves as a nucleophile, whereas the hydrochloride salt offers superior aqueous solubility and stability for biological assays and long-term storage . By comparison, many pyrrolidine-oxadiazole analogs (e.g., 5-cyclopentyl, 3-(trifluoromethyl) derivatives) are only commercially available as free bases or require custom synthesis for salt forms, limiting formulation flexibility .

Salt Selection Formulation Development Chemical Procurement

Optimal Procurement and Deployment Scenarios for 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 902836-46-8) Based on Evidence


CNS-Targeted Fragment-Based Drug Discovery Requiring Low PSA and Moderate Lipophilicity

Procure the free base (CAS 902836-46-8) for fragment library inclusion in CNS programs. The PSA of 50.95 Ų and logP of 0.7837 [1] meet the physicochemical criteria for blood-brain barrier permeability, making this compound an ideal starting point for hit identification against CNS targets such as nAChR [2]. The 3-pyrrolidinyl orientation is essential for nAChR functional activity (EC50 = 30 μM) [2].

Parallel Synthetic and Biological Workflow Requiring Rapid Formulation Switching

Procure both free base and hydrochloride salt forms to enable parallel chemistry and biology workflows without custom salt preparation. Use the free base for amine-directed synthetic elaboration (e.g., amide coupling, reductive amination) and the hydrochloride salt (CAS 1121057-52-0) for direct dissolution in aqueous assay buffers . This dual procurement strategy is uniquely viable for this compound among pyrrolidine-oxadiazole fragments .

Regioisomer-Controlled SAR Studies for Pyrrolidine-Oxadiazole Pharmacophore Mapping

Use CAS 902836-46-8 as the 3-pyrrolidinyl regioisomer reference standard when evaluating the impact of pyrrolidine attachment position on target engagement. Comparative studies with 2-pyrrolidinyl analogs (e.g., CAS 343246-61-7) will reveal the spatial requirements of the basic amine in the binding pocket [3]. The distinct nAChR functional profile of the 3-substituted isomer (EC50 = 30 μM) [2] underscores the necessity of regioisomeric purity in SAR campaigns.

Scaffold Optimization Programs Where Lipophilicity Minimization is Critical for Avoiding Off-Target Toxicity

Select this compound over 5-benzyl or 5-cyclopentyl analogs when maintaining low logP (<1.0) is a design constraint. The 3-methyl substituent limits logP to 0.7837, compared to ~1.2 for benzyl-substituted analogs , reducing the risk of phospholipidosis, hERG binding, and metabolic instability associated with higher lipophilicity. This compound serves as a lean, minimal-fragment starting point for property-driven optimization.

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